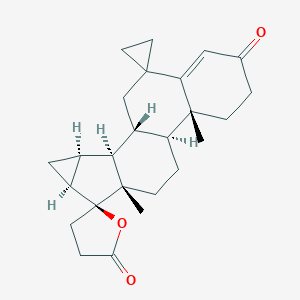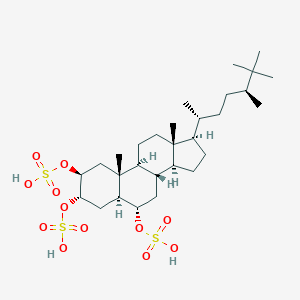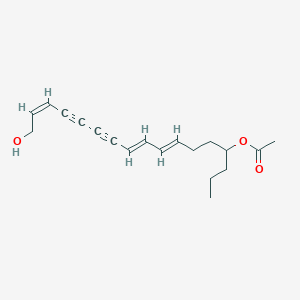![molecular formula C27H36 B008883 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene CAS No. 104021-92-3](/img/structure/B8883.png)
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene, also known as KET, is a synthetic dissociative anesthetic drug that has been used for both recreational and medical purposes. KET is a popular drug among recreational users due to its ability to induce dissociative and hallucinogenic effects. In recent years, KET has gained significant attention from scientists due to its potential therapeutic applications in treating depression, anxiety, and other mental health disorders.
Mecanismo De Acción
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which leads to a decrease in glutamate activity. This decrease in glutamate activity is believed to be responsible for the dissociative and hallucinogenic effects of this compound. This compound also increases the release of neurotransmitters such as dopamine and serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on the body. In addition to its dissociative and hallucinogenic effects, this compound can also cause sedation, analgesia, and amnesia. This compound can also increase heart rate and blood pressure, which may be problematic in individuals with cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene has several advantages for lab experiments, including its ability to induce dissociative and hallucinogenic effects, as well as its potential therapeutic applications in treating depression and other mental health disorders. However, this compound also has several limitations, including its potential for abuse and its potential to cause cardiovascular side effects.
Direcciones Futuras
There are several future directions for research on 1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene. One area of research is the development of new and improved synthesis methods for this compound. Another area of research is the investigation of this compound's potential therapeutic applications in treating addiction and other mental health disorders. Additionally, research is needed to better understand the long-term effects of this compound use and to develop strategies for minimizing its potential for abuse.
Métodos De Síntesis
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene is synthesized through a multistep process that involves the reaction of cyclohexanone with 4-methylbenzaldehyde, followed by reduction and alkylation reactions to produce the final product. The synthesis of this compound is complex and requires advanced knowledge in organic chemistry.
Aplicaciones Científicas De Investigación
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene has been extensively studied for its potential therapeutic applications in treating depression, anxiety, and other mental health disorders. Recent studies have shown that this compound can induce rapid and long-lasting antidepressant effects, making it a promising alternative to traditional antidepressant medications. This compound has also been studied for its potential use in treating alcohol and opioid addiction.
Propiedades
IUPAC Name |
1-(4-ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36/c1-3-21-6-10-23(11-7-21)25-14-18-27(19-15-25)26-16-12-24(13-17-26)22-8-4-20(2)5-9-22/h12-23H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXURWLRXYTWGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)






![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)

![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)
![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)
![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)

